

Application Note: Utilizing DMSO-d6 for NMR Analysis of Polar Compounds

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Compound of Interest		
Compound Name:	So-D6	
Cat. No.:	B1575866	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deuterated dimethyl sulfoxide (DMSO-d6) is a powerful and versatile solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the analysis of polar organic and inorganic compounds.[1] Its high polarity and dielectric constant enable the dissolution of a wide range of analytes, including many that are insoluble in more common NMR solvents like chloroform-d (CDCl3).[1][2][3] DMSO-d6 is miscible with water and a broad spectrum of organic solvents, making it an excellent choice for studying biological samples, natural products, and various pharmaceutical compounds.[1][2]

Advantages of DMSO-d6:

- Excellent Solvating Power: Dissolves a wide array of polar and nonpolar compounds.[2][3][4]
- Simple Spectrum: Exhibits a simple residual proton signal that typically does not interfere with analyte signals.[3]
- High Boiling Point: With a boiling point of 189 °C, it is suitable for high-temperature NMR studies and reduces sample loss from evaporation.[2]
- Observation of Labile Protons: In DMSO-d6, the exchange of labile protons (e.g., -OH, -NH, -SH) is slowed down, often allowing for the observation of their coupling to adjacent protons,



which can provide crucial structural information.[5]

Disadvantages of DMSO-d6:

- Hygroscopicity: DMSO-d6 readily absorbs moisture from the atmosphere, leading to a significant water resonance (H2O/HOD) in the ¹H NMR spectrum.[2][6][7]
- High Viscosity: Its relatively high viscosity can cause line broadening in the NMR spectrum, reducing resolution.[2]
- High Boiling Point: The high boiling point makes sample recovery by solvent evaporation challenging.[2]
- Freezing Point: The freezing point of 18.5 °C means it can solidify at or slightly below room temperature.[2]

Properties and Data of DMSO-d6

The fundamental properties of DMSO-d6 are critical for its effective use in NMR.

Property	Value	Reference
Formula	(CD₃)₂SO	
CAS Number	2206-27-1	[4]
Molar Mass	84.17 g/mol	
Melting Point	19 °C (66 °F)	[2]
Boiling Point	189 °C (372 °F)	[2]
Density	1.18 g/cm ³	
¹ H NMR Residual Peak	~2.50 ppm (quintet)	[5][8]
¹³ C NMR Peak	~39.5 ppm (septet)	[9]
Typical H₂O Peak	3.3 - 3.7 ppm (singlet, variable)	[5][7]

Experimental Protocols



This protocol outlines the standard procedure for preparing a high-quality NMR sample of a polar compound using DM**SO-d6**.

- Solubility Test (Optional but Recommended):
 - Before using the expensive deuterated solvent, test the analyte's solubility in a small vial using non-deuterated DMSO.[10]
- Weighing the Analyte:
 - Accurately weigh the required amount of the sample.
 - For ¹H NMR, 5-25 mg is typically sufficient for small molecules (<1000 g/mol).[11][12]
 - For ¹³C NMR, a higher concentration of 20-100 mg is often necessary to obtain a good signal-to-noise ratio in a reasonable time.[10][11][12]
- Dissolving the Sample:
 - Place the weighed sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of DMSO-d6 using a micropipette or syringe.[6][11][12]
 - To ensure complete dissolution, use a vortex mixer or gently sonicate the vial.[6][11]
- Transferring to NMR Tube:
 - Carefully transfer the solution into a clean, 5 mm NMR tube using a glass Pasteur pipette or a syringe.[10][11]
 - If any solid particulates are present, filter the solution through a small cotton or glass wool
 plug in the pipette to prevent them from interfering with the magnetic field homogeneity
 (shimming).[10][12]
 - Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[10][11]
- Capping and Labeling:



- Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
 [6]
- Cap the NMR tube securely to prevent solvent evaporation and absorption of atmospheric moisture.[10][11][13] Given the hygroscopic nature of DMSO-d6, this step is critical.[6]
- Label the tube clearly just below the cap.[10]
- Instrument Insertion:
 - Place the NMR tube into a spinner turbine, adjusting its height with a gauge.[6] Insert the sample into the NMR spectrometer's magnet.[6]
- Locking:
 - The spectrometer's field frequency is "locked" onto the deuterium signal of the DMSO-d6
 solvent. This process stabilizes the magnetic field during data acquisition.[6][11]
- · Tuning and Matching:
 - The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to optimize signal detection and sensitivity.[6][11]
- Shimming:
 - The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved NMR peaks.[6][11]
- · Acquisition:
 - Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and start the data acquisition.[11]

Data Presentation: Common Impurities in DMSO-d6

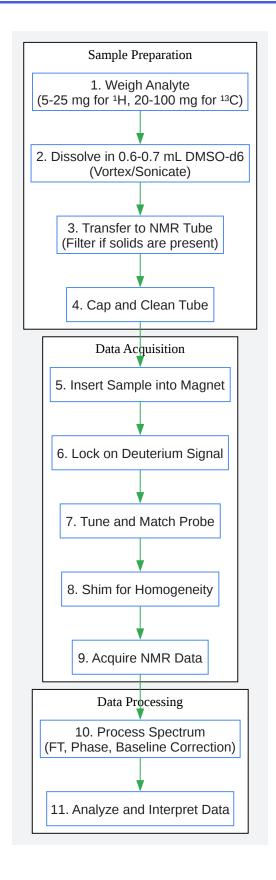
The chemical shifts of common laboratory solvents and impurities are often observed in NMR spectra. The table below lists the approximate ¹H and ¹³C chemical shifts for some of these in DM**SO-d6**.



Compound	¹H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Acetone	2.09	29.8, 205.9
Acetonitrile	2.06	1.3, 117.7
Benzene	7.37	128.4
Dichloromethane	5.76	53.8
Diethyl ether	1.04 (t), 3.36 (q)	14.8, 65.5
Dimethylformamide (DMF)	2.72, 2.88, 7.96	30.7, 35.8, 162.3
Ethanol	1.06 (t), 3.44 (q), 4.31 (t, OH)	18.2, 56.7
Ethyl acetate	1.12 (t), 1.96 (s), 3.98 (q)	14.0, 20.6, 59.4, 170.2
Hexane	0.86, 1.25	13.9, 22.2, 31.2
Methanol	3.16, 4.02 (q, OH)	48.9
Toluene	2.30, 7.15-7.28	20.9, 125.2, 128.1, 128.9, 137.6
Tetramethylsilane (TMS)	0.00	0.0
Data compiled from reference[8]. Chemical shifts can vary slightly with temperature, concentration, and sample matrix.		

Visualizations

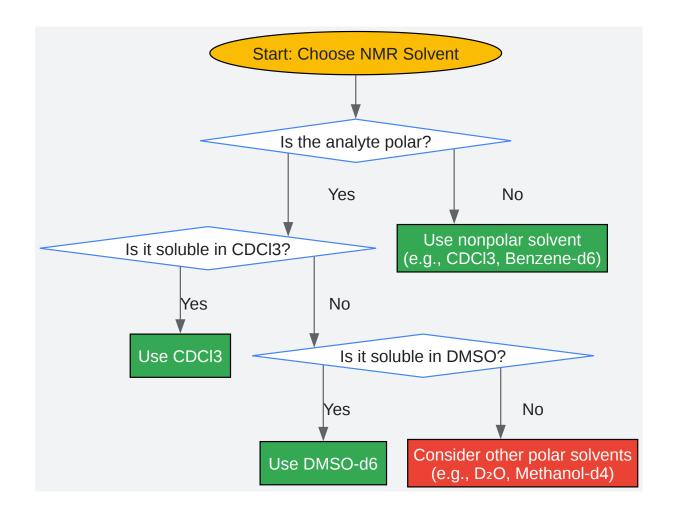




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Caption: Experimental workflow for NMR analysis using DMSO-d6.





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Caption: Decision tree for selecting DMSO-d6 as an NMR solvent.

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